molecular formula C16H11N3OS B11839641 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone CAS No. 81762-52-9

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B11839641
CAS No.: 81762-52-9
M. Wt: 293.3 g/mol
InChI Key: AHWGBQAWNSSZLP-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that features both benzothiazole and quinazolinone moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole with 2-methyl-4H-quinazolin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of reduced benzothiazole derivatives .

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-yl)quinazolin-4(3H)-one
  • 3-(Benzo[d]thiazol-2-yl)-2-methyl-4H-pyran-4-one
  • 2-(Benzo[d]thiazol-2-yl)-4H-quinazolin-4-one

Uniqueness

3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both benzothiazole and quinazolinone moieties, which confer distinct biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

81762-52-9

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H11N3OS/c1-10-17-12-7-3-2-6-11(12)15(20)19(10)16-18-13-8-4-5-9-14(13)21-16/h2-9H,1H3

InChI Key

AHWGBQAWNSSZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4S3

Origin of Product

United States

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